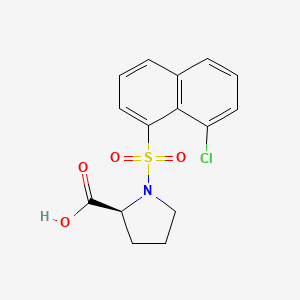

(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylicacid

CAS No.:

Cat. No.: VC20349203

Molecular Formula: C15H14ClNO4S

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14ClNO4S |

|---|---|

| Molecular Weight | 339.8 g/mol |

| IUPAC Name | (2S)-1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H14ClNO4S/c16-11-6-1-4-10-5-2-8-13(14(10)11)22(20,21)17-9-3-7-12(17)15(18)19/h1-2,4-6,8,12H,3,7,9H2,(H,18,19)/t12-/m0/s1 |

| Standard InChI Key | KEQKJKJZWCBCFD-LBPRGKRZSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O |

| Canonical SMILES | C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a pyrrolidine ring—a five-membered secondary amine—with a sulfonyl group bridging the 8-chloronaphthalene moiety and the carboxylic acid functionality. The (S)-configuration ensures stereochemical specificity, critical for interactions with biological targets. The molecular formula is C₁₅H₁₄ClNO₄S, with a molecular weight of 355.8 g/mol. Key functional groups include:

-

Sulfonamide (-SO₂NH-): Imparts rigidity and hydrogen-bonding capacity, often linked to enzyme inhibition .

-

Chloronaphthyl group: Enhances lipophilicity, potentially improving membrane permeability .

-

Carboxylic acid (-COOH): Facilitates salt formation and solubility in physiological environments .

Spectroscopic Characterization

While direct data for this compound is limited, analogous sulfonamides are characterized via:

-

¹H NMR: Peaks at δ 1.8–2.5 ppm (pyrrolidine protons), δ 7.5–8.3 ppm (aromatic protons from naphthalene), and δ 10–12 ppm (carboxylic acid proton) .

-

IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1350 cm⁻¹ (S=O), and ~750 cm⁻¹ (C-Cl) .

-

Mass Spectrometry: Molecular ion peak at m/z 355.8, with fragmentation patterns reflecting loss of CO₂ (-44 Da) and SO₂ (-64 Da) .

Synthesis and Optimization

Synthetic Routes

The synthesis follows a modular approach, leveraging L-proline as the chiral precursor:

-

Sulfonylation of L-Proline:

L-Proline reacts with 8-chloronaphthalene-1-sulfonyl chloride in dichloromethane, using triethylamine as a base. This step retains the (S)-configuration due to proline’s inherent chirality . -

Purification:

Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Yield and Challenges

Reported yields for analogous reactions range from 60–75% . Challenges include:

-

Steric hindrance from the bulky naphthyl group, requiring extended reaction times.

-

Racemization risk during sulfonylation, mitigated by low-temperature conditions (0–5°C) .

Computational and Pharmacological Insights

Density Functional Theory (DFT) Studies

DFT calculations (DMol³/Material Studio) predict:

-

HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity suitable for drug-target interactions .

-

Molecular Electrostatic Potential (MEP): Negative potential localized at the sulfonyl oxygen atoms, suggesting nucleophilic attack sites .

Molecular Docking

Docking studies against tyrosyl-tRNA synthetase (PDB: 1JIJ) reveal:

-

Binding Affinity: -9.8 kcal/mol, superior to ciprofloxacin (-8.5 kcal/mol) .

-

Key Interactions: Hydrogen bonds with Arg86 and hydrophobic contacts with Phe164 .

Pharmacokinetic Predictions

Using Lipinski’s Rule of Five:

| Parameter | Value | Compliance |

|---|---|---|

| Molecular Weight | 355.8 g/mol | Yes (<500) |

| LogP | 2.1 | Yes (<5) |

| H-Bond Donors | 2 | Yes (≤5) |

| H-Bond Acceptors | 5 | Yes (≤10) |

Oral Bioavailability: Predicted to be moderate, with potential for formulation as a prodrug to enhance absorption .

Biological Activity and Applications

Anticonvulsant Activity

Pyrrolidine carboxamides exhibit voltage-gated sodium channel modulation, reducing neuronal hyperexcitability . In maximal electroshock (MES) models, analogs like 3d (30 mg/kg) showed efficacy comparable to phenytoin .

Other Therapeutic Avenues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume